molecular formula C13H14N2O2 B15067141 Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate

Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B15067141
M. Wt: 230.26 g/mol
InChI Key: PWIGCADTFKSQAL-UHFFFAOYSA-N
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Description

Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring system, which is fused with a vinyl group and an ethyl acetate moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate typically involves the reaction of 2-aminopyridine with an appropriate vinyl compound. One common method includes the reaction of 2-aminopyridine with vinyltributyltin in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in toluene at 110°C for 16 hours, followed by purification using silica gel chromatography . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research and application needs .

Chemical Reactions Analysis

Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring system is known to interact with various biological receptors, including GABA receptors and enzyme active sites. This interaction can modulate the activity of these receptors and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-(6-vinylimidazo[1,2-a]pyridin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

  • Chemical Formula : C₁₁H₁₁N₂O₂
  • CAS Number : 603310-64-1
  • Molecular Weight : 203.22 g/mol

This compound is characterized by a vinyl group attached to an imidazo[1,2-a]pyridine structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. A screening assay conducted on human colon cancer cell lines (HCT116) demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects. For instance, one derivative showed an IC50 value of 0.8 µM against HCT116 cells, indicating potent anticancer activity .

CompoundIC50 (µM)Cell Line
This compoundTBDHCT116
Other Derivative0.8HCT116

The mechanism through which this compound exhibits its biological activity is not fully elucidated; however, it is believed to involve interactions with cellular pathways that regulate cell proliferation and survival. For instance, compounds in this class have shown inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Research Findings

In a study focusing on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives, it was found that modifications to the vinyl group can significantly influence biological activity. The introduction of electron-withdrawing groups enhanced the cytotoxicity against cancer cells .

Study 1: Anticancer Screening

A comprehensive study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. This compound was included in this evaluation. Preliminary results indicated promising cytotoxic effects against various cancer cell lines, including breast and colon cancers.

Study 2: Enzyme Inhibition

Another study investigated the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of specific kinases involved in cancer progression. The findings suggested that these compounds could serve as lead candidates for developing new therapeutic agents targeting kinase pathways crucial for tumor growth .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-(6-ethenylimidazo[1,2-a]pyridin-3-yl)acetate

InChI

InChI=1S/C13H14N2O2/c1-3-10-5-6-12-14-8-11(15(12)9-10)7-13(16)17-4-2/h3,5-6,8-9H,1,4,7H2,2H3

InChI Key

PWIGCADTFKSQAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C=C(C=C2)C=C

Origin of Product

United States

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